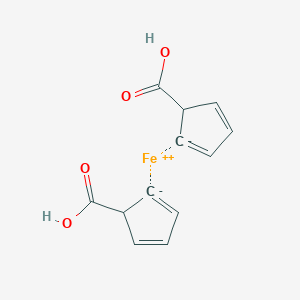

1,1'-Ferrocenedicarboxylic acid

描述

属性

CAS 编号 |

1293-87-4 |

|---|---|

分子式 |

C12H10FeO4 |

分子量 |

274.05 g/mol |

IUPAC 名称 |

bis(cyclopenta-1,3-diene-1-carboxylic acid);iron(2+) |

InChI |

InChI=1S/2C6H5O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4H,(H,7,8);/q2*-1;+2 |

InChI 键 |

LDSUEKXPKCHROT-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C1)C(=O)O.C1CCC(C1)C(=O)O.[Fe] |

物理描述 |

Dark brown powder; [Aldrich MSDS] Slight solubility in water; [Alfa Aesar MSDS] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,1'-Ferrocenedicarboxylic Acid: Core Properties and Methodologies

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 1,1'-Ferrocenedicarboxylic acid, a versatile organometallic compound. The document details its physicochemical characteristics, offers standardized experimental protocols for its synthesis and analysis, and illustrates its utility as a foundational scaffold in the development of advanced materials and therapeutic agents.

Core Physicochemical Properties

This compound, with the chemical formula Fe(C₅H₄CO₂H)₂, is an organoiron compound featuring a ferrocene (B1249389) core with a carboxylic acid group on each of the two cyclopentadienyl (B1206354) rings.[1] This structure imparts unique redox activity and thermal stability, making it a valuable building block in various scientific fields.[2] Its properties are summarized below.

| Property | Value |

| Synonyms | 1,1'-Dicarboxyferrocene, Bis(carboxycyclopentadienyl)iron[3][4] |

| CAS Number | 1293-87-4[1][2] |

| Molecular Formula | C₁₂H₁₀FeO₄[1][2] |

| Molecular Weight | 274.05 g/mol [2] |

| Appearance | Yellow to orange or dark brown powder/crystal[2][5][6] |

| Melting Point | ≥300 °C (decomposes)[6] |

| Density | 1.769 g/cm³[1] |

| Solubility | Soluble in aqueous base, DMSO, THF, acetone.[1][7] Very slightly soluble in ethyl acetate.[6] Insoluble in water.[3][6] |

| Stability | Stable under normal conditions and in an inert atmosphere.[3][6] Solutions can be slightly air-sensitive.[7] |

| Purity | Commercially available with ≥98% or ≥99% purity (HPLC)[2][4] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of this compound. The following protocols are based on established procedures.

This protocol describes a common laboratory-scale synthesis by oxidizing the acetyl groups on a ferrocene precursor.

Materials:

-

1,1'-Diacetylferrocene

-

Sodium hypochlorite (B82951) (NaClO) solution (10% w/v)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Deionized water

Procedure:

-

In a round-bottom flask protected from light, dissolve a known quantity of 1,1'-diacetylferrocene in a 10% NaClO solution.

-

Heat the reaction mixture to 50°C and stir for 1 hour.

-

Increase the temperature to 95°C and continue stirring for an additional hour.

-

Cool the mixture, then add another portion of 10% NaClO solution and stir until the reaction is complete (monitored by TLC).

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated HCl to a pH of 1-2. A yellow precipitate of crude this compound will form.

-

Collect the crude product by suction filtration.[8]

To achieve high purity, the crude product from synthesis can be purified through a dissolution and precipitation process.

Materials:

-

Crude this compound

-

Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Absolute ethanol

-

Deionized water

Procedure:

-

Dissolve the crude product in an appropriate amount of NaOH solution in a beaker.

-

Filter the solution to remove any remaining insoluble material.

-

Acidify the filtrate with concentrated HCl to a pH of 1-2, causing the purified product to precipitate.

-

Collect the yellow precipitate by filtration.

-

For further purification, the precipitate can be dissolved in a minimal amount of hot acetonitrile (B52724) or glacial acetic acid and allowed to cool slowly to form crystals.[6][7]

-

Alternatively, dissolve the acid in absolute ethanol, followed by solvent removal via rotary evaporation.

-

Dry the final product in an oven to obtain refined this compound.[8]

This standard method can be used to determine the acid dissociation constants (pKa) of the two carboxylic acid groups.

Materials:

-

Purified this compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Suitable solvent (e.g., DMSO/water mixture)

-

Calibrated pH meter with an electrode

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent system in a beaker.

-

Immerse the pH electrode in the solution and allow the reading to stabilize.

-

Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) while continuously stirring and recording the pH after each addition.

-

Continue the titration well past the equivalence points.

-

Plot the pH versus the volume of NaOH added. The pKa values can be determined from the pH at the half-equivalence points on the resulting titration curve. Two distinct equivalence points are expected, corresponding to the two carboxylic acid groups.

Key Applications and Logical Relationships

This compound is a pivotal starting material for a wide array of derivatives. Its dicarboxylic nature allows for the synthesis of polymers, ligands for metal-organic frameworks (MOFs), and functionalized molecules for drug development.

The true utility of this compound in research and development lies in its role as a precursor to numerous other disubstituted ferrocene compounds.[9] This versatility makes it a key compound for creating complex molecular architectures.

In drug development, the ferrocene moiety is often incorporated into known therapeutic agents to enhance their efficacy or introduce novel mechanisms of action, such as redox modulation.[2][10] this compound serves as a rigid, bifunctional linker to create these hybrid molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C12H10FeO4 | CID 228209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 1293-87-4 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemical.com [alfa-chemical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1'-Dicarboxyferrocene: Structure, Bonding, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Dicarboxyferrocene, an organoiron compound with the formula Fe(C₅H₄CO₂H)₂, is a key derivative of the ferrocene (B1249389) scaffold. Its unique sandwich structure, stability, and versatile reactivity make it a valuable building block in supramolecular chemistry, materials science, and notably, in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the structure, bonding, and synthesis of 1,1'-dicarboxyferrocene. It further explores its emerging applications in drug development, particularly as a scaffold for novel therapeutic agents. This document details key experimental protocols and presents quantitative data in a structured format to serve as a practical resource for researchers.

Molecular Structure and Bonding

1,1'-Dicarboxyferrocene consists of a central iron atom sandwiched between two cyclopentadienyl (B1206354) rings, each bearing a carboxylic acid functional group. The bonding in ferrocene and its derivatives is characterized by the interaction between the d-orbitals of the iron atom and the π-orbitals of the cyclopentadienyl ligands, forming a highly stable 18-electron complex. This unique bonding imparts aromatic character to the cyclopentadienyl rings, allowing for electrophilic substitution reactions.

The two cyclopentadienyl rings in 1,1'-dicarboxyferrocene can adopt different conformations relative to each other, with the eclipsed and staggered conformations being the most common. The presence of the carboxylic acid substituents influences the electronic properties and the conformational preference of the rings. The crystal and molecular structure of 1,1'-dicarboxyferrocene has been determined by neutron and X-ray diffraction studies, revealing the precise bond lengths and angles within the molecule.[1]

Crystallographic Data

The following table summarizes key crystallographic data for 1,1'-ferrocenedicarboxylic acid.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.589(3) |

| b (Å) | 7.828(3) |

| c (Å) | 9.014(3) |

| α (°) | 102.26(3) |

| β (°) | 99.43(3) |

| γ (°) | 107.57(3) |

| Volume (ų) | 476.9 |

| Z | 2 |

| Data obtained from X-ray diffraction studies at 298 K.[1] |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| Fe-C(avg) | 2.045 | C-Fe-C | - |

| C-C(ring avg) | 1.425 | C-C-C(ring avg) | 108.0 |

| C-C(carboxyl) | 1.485 | O-C-O | 123.0 |

| C=O | 1.220 | ||

| C-O | 1.312 | ||

| Data represents average values and may vary slightly between different crystallographic studies.[1] |

Synthesis of 1,1'-Dicarboxyferrocene

Several synthetic routes to 1,1'-dicarboxyferrocene have been established. The choice of method often depends on the desired scale and purity. Two common methods are the hydrolysis of 1,1'-bis(ethoxycarbonyl)ferrocene and the oxidation of 1,1'-diacetylferrocene.[2]

Experimental Protocol: Hydrolysis of 1,1'-Bis(ethoxycarbonyl)ferrocene[3]

This method involves the base-catalyzed hydrolysis of the corresponding diethyl ester.

Materials:

-

1,1'-Bis(ethoxycarbonyl)ferrocene

-

Ethanol (EtOH)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hydrochloric acid (HCl, concentrated)

Procedure:

-

Dissolve 1,1'-bis(ethoxycarbonyl)ferrocene in hot ethanol.

-

Prepare a hot aqueous solution of sodium hydroxide.

-

Add the hot NaOH solution to the ethanolic solution of the ferrocene diester.

-

Heat the reaction mixture at 70-75 °C for 2 hours. An orange solid will precipitate.[3]

-

After cooling, filter the precipitate and wash with water.

-

Suspend the sodium salt in water and acidify with concentrated hydrochloric acid to a pH of 1-2.

-

The yellow precipitate of 1,1'-dicarboxyferrocene is collected by filtration, washed with water, and dried.

Experimental Protocol: Oxidation of 1,1'-Diacetylferrocene

This method utilizes an oxidizing agent to convert the acetyl groups to carboxylic acids.

Materials:

-

1,1'-Diacetylferrocene

-

Sodium hypochlorite (B82951) (NaClO) solution (e.g., commercial bleach)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

Procedure:

-

Dissolve 1,1'-diacetylferrocene in an aqueous solution of sodium hypochlorite and sodium hydroxide.

-

Heat the mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and filter to remove any unreacted starting material.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 1,1'-dicarboxyferrocene.

-

The crude product can be purified by recrystallization from a suitable solvent such as acetic acid.[4]

Caption: Synthetic pathways to 1,1'-dicarboxyferrocene and its derivatives.

Spectroscopic Properties

The structure of 1,1'-dicarboxyferrocene can be confirmed using various spectroscopic techniques.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~4.8 | t | H atoms on Cp rings (positions 2,5) |

| ~4.4 | t | H atoms on Cp rings (positions 3,4) | |

| ~12.5 | br s | Carboxylic acid protons | |

| ¹³C | ~130 | Carboxylic acid carbonyl carbon | |

| ~72 | Substituted Cp carbon | ||

| ~70 | Unsubstituted Cp carbons | ||

| Note: Chemical shifts can vary depending on the solvent and concentration. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-2500 | O-H stretch (broad, characteristic of carboxylic acid) |

| ~1700 | C=O stretch (carbonyl of carboxylic acid) |

| ~1420, ~1240 | C-O stretch and O-H bend |

| ~1100, ~1000, ~820 | C-H bending modes of the ferrocene core |

Mass Spectrometry

Electron ionization mass spectrometry (ESI-MS) of 1,1'-dicarboxyferrocene shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns often involve the loss of one or both carboxylic acid groups. Studies have also shown that 1,1'-dicarboxyferrocene can self-assemble into cyclic tetramers in solution, which can be detected by ESI-MS.

Applications in Drug Development

The unique properties of the ferrocene scaffold, such as its three-dimensional structure, stability, and redox activity, have made it an attractive motif in medicinal chemistry. Ferrocene-containing compounds have been investigated for a range of therapeutic applications, including as anticancer, antimalarial, and antimicrobial agents. 1,1'-Dicarboxyferrocene serves as a versatile starting material for the synthesis of more complex ferrocene derivatives with potential biological activity.

Ferrocene as a Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. Ferrocene fits this description due to its ability to be readily functionalized at the cyclopentadienyl rings, allowing for the introduction of various pharmacophores. The dicarboxylic acid functionality of 1,1'-dicarboxyferrocene is particularly useful for creating derivatives through amide and ester linkages.

Role in PROTACs and Targeted Protein Degradation

A promising application of 1,1'-dicarboxyferrocene is in the development of Proteolysis Targeting Chimeras (PROTACs).[2][5] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. The linker component of a PROTAC is crucial for its efficacy, and the rigid yet flexible nature of the ferrocene scaffold makes it an interesting candidate for linker design. 1,1'-Dicarboxyferrocene can be used to synthesize "FerroTACs," where the ferrocene unit acts as a molecular hinge in the linker.[5]

Caption: Role of 1,1'-dicarboxyferrocene in the synthesis of PROTACs.

Targeting Signaling Pathways in Cancer

Dysregulation of signaling pathways is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in various cancers.[6][7][8] Ferrocene derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating this pathway.[9] While direct studies on 1,1'-dicarboxyferrocene are limited, its derivatives, designed to interact with components of the PI3K/Akt/mTOR pathway, represent a promising avenue for the development of novel anticancer agents. The redox properties of the ferrocene/ferrocenium couple can also lead to the generation of reactive oxygen species (ROS), which can induce cancer cell death.

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by ferrocene derivatives.

Conclusion

1,1'-Dicarboxyferrocene is a fundamentally important derivative of ferrocene with a well-defined structure and versatile reactivity. Its synthesis is readily achievable through established protocols, making it an accessible starting material for a wide range of applications. In the context of drug development, 1,1'-dicarboxyferrocene provides a robust scaffold for the design of innovative therapeutics, including PROTACs and targeted inhibitors of key signaling pathways. The continued exploration of its chemistry and biological activity is expected to yield novel drug candidates with improved efficacy and novel mechanisms of action. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of 1,1'-dicarboxyferrocene in their scientific endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound CAS#: 1293-87-4 [m.chemicalbook.com]

- 5. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of 1,1'-Ferrocenedicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Ferrocenedicarboxylic acid, an organoiron compound with the formula Fe(C₅H₄CO₂H)₂, is a key derivative of ferrocene (B1249389). Its unique sandwich structure, comprising two carboxylated cyclopentadienyl (B1206354) rings bound to a central iron atom, imparts a range of interesting chemical and electrochemical properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows for its preparation, making it a valuable resource for professionals in research, chemical synthesis, and drug development. Its utility as a versatile building block in the synthesis of functionalized ferrocene derivatives makes it a compound of significant interest in materials science and medicinal chemistry.[1][2]

Physicochemical Properties

This compound is a yellow to dark brown crystalline powder.[1] It is a stable compound under normal conditions but is incompatible with strong oxidizing agents.[3] The physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀FeO₄ | [4] |

| Molar Mass | 274.05 g/mol | [4] |

| Appearance | Yellow to dark brown powder | [1] |

| Melting Point | >300 °C (decomposes) | [4] |

| Density | 1.769 g/cm³ | [2] (Wikipedia) |

| Solubility | Insoluble in water and common organic solvents. Soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), methanol (B129727)/water mixtures, and aqueous alkali. | [4] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300.1 MHz, DMSO-d₆, 300 K): δ 4.45 (m, 4H, Cp-H), 4.69 (m, 4H, Cp-H), 12.29 (br s, 2H, COOH).[4]

-

¹³C{¹H} NMR (75.5 MHz, DMSO-d₆, 300 K): δ 71.4 (br s, C²,⁵), 72.6 (C³,⁴), 73.4 (C¹), 171.3 (br s, C=O).[4]

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

Specific UV-Vis absorption maxima for this compound are not widely reported. Ferrocene and its derivatives typically exhibit characteristic absorptions in the UV-Vis region. The spectrum is expected to show bands related to d-d transitions of the iron center and π-π* transitions of the cyclopentadienyl rings.

Mass Spectrometry

-

Electron Ionization (EI-MS) : The mass spectrum shows a molecular ion peak (M⁺) at m/z 274, corresponding to the molecular weight of the compound.[5]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the literature: the hydrolysis of 1,1'-bis(ethoxycarbonyl)ferrocene and the oxidation of 1,1'-diacetylferrocene.

Method 1: Hydrolysis of 1,1'-Bis(ethoxycarbonyl)ferrocene [4]

This method involves the saponification of the diethyl ester of this compound.

-

Materials:

-

1,1'-Bis(ethoxycarbonyl)ferrocene

-

Ethanol (EtOH)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 1,1'-bis(ethoxycarbonyl)ferrocene in hot ethanol.

-

Prepare a hot aqueous solution of sodium hydroxide.

-

Add the hot NaOH solution to the ethanolic solution of the ferrocene diester.

-

Heat the reaction mixture at 70-75 °C for 2 hours. An orange solid will precipitate.

-

After cooling, filter the reaction mixture.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.

-

Collect the yellow precipitate by suction filtration and wash with water.

-

The crude product can be further purified by recrystallization.

-

Method 2: Oxidation of 1,1'-Diacetylferrocene [3]

This method utilizes a haloform-type reaction to oxidize the acetyl groups to carboxylic acids.

-

Materials:

-

1,1'-Diacetylferrocene

-

Sodium hypochlorite (B82951) (NaClO) solution (10% mass fraction)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

In a light-protected vessel, dissolve 1,1'-diacetylferrocene in a 10% NaClO solution.

-

Heat the mixture at 50 °C for 1 hour, then increase the temperature to 95 °C and stir for another hour.

-

Cool the mixture and add an additional portion of 10% NaClO solution, followed by continued stirring.

-

Filter the hot solution.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude product.

-

Collect the precipitate by suction filtration.

-

Purification by Recrystallization

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a mixture of methanol and water or by dissolving in a dilute aqueous NaOH solution followed by filtration.

-

If dissolved in NaOH, re-precipitate the purified acid by adding concentrated HCl until the pH is 1-2.

-

Allow the solution to cool slowly to facilitate the formation of well-defined crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

-

Determination of Melting Point

The melting point of this compound is determined using a standard capillary melting point apparatus.

-

Procedure:

-

A small amount of the dry, powdered sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point. For this compound, decomposition is observed at temperatures above 300 °C.

-

Determination of Solubility

A qualitative and semi-quantitative determination of solubility can be performed as follows.

-

Procedure:

-

To a small, known volume of the solvent in a vial, add a small, accurately weighed amount of this compound.

-

Stir or sonicate the mixture at a constant temperature for a set period to ensure equilibrium is reached.

-

Visually inspect for the presence of undissolved solid.

-

If the solid dissolves completely, add more solute in known increments until saturation is reached.

-

If the solid is insoluble, the experiment can be repeated with different solvents. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved solute determined by a suitable analytical technique (e.g., UV-Vis spectroscopy after derivatization, or titration).

-

Visualized Workflows

Synthesis of this compound via Hydrolysis

Caption: Workflow for the synthesis of this compound via hydrolysis.

Purification of this compound by Recrystallization

References

An In-depth Technical Guide to 1,1'-Ferrocenedicarboxylic Acid (CAS Number: 1293-87-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Ferrocenedicarboxylic acid, identified by the CAS number 1293-87-4, is an organoiron compound with the chemical formula Fe(C₅H₄CO₂H)₂.[1][2] As the simplest dicarboxylic acid derivative of ferrocene, this yellow, crystalline solid is a versatile building block in organometallic chemistry and materials science.[1] Its unique sandwich structure, comprising two carboxylated cyclopentadienyl (B1206354) rings bonded to a central iron atom, imparts valuable redox properties and structural rigidity.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, diverse applications, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a stable compound, particularly noted for its thermal stability.[3] A summary of its key quantitative properties is presented in Table 1. The compound is soluble in aqueous bases and some organic solvents like DMSO and THF, but it is insoluble in water.[1][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 1293-87-4 | [2][3] |

| Molecular Formula | C₁₂H₁₀FeO₄ | [1][3][6] |

| Molecular Weight | 274.05 g/mol | [2][3][6] |

| Appearance | Yellow to orange or dark brown powder/crystal | [3][5][6] |

| Melting Point | ≥300 °C (decomposes) | [5][7] |

| Density | 1.769 g/cm³ | [1] |

| Solubility | Insoluble in water. Soluble in aqueous alkalis, DMSO, THF, acetone, and methanol/water mixtures. Very slightly soluble in ethyl acetate. | [1][4][5] |

| pKa | Not explicitly found for the dicarboxylic acid, but the related ferrocenecarboxylic acid has a pKa of 7.79. | [8] |

Spectral Data

-

¹H NMR (DMSO-d₆): δ 4.45 (m, 2H), 4.69 (m, 2H), 12.29 (br s, 1H, COOH) ppm.[4]

-

¹³C NMR (DMSO-d₆): δ 71.4 (br s), 72.6, 73.4, 171.3 (br s, C=O) ppm.[4]

-

Mass Spectrum: The NIST WebBook provides the mass spectrum for this compound, confirming its molecular weight.[9]

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. Two common approaches are detailed below.

Synthesis via Hydrolysis of Diester Precursors

This method involves the preparation of a diester, such as 1,1'-bis(ethoxycarbonyl)ferrocene, followed by hydrolysis.[1][4]

-

Preparation of Sodium (Ethoxycarbonyl)cyclopentadienide: Sodium cyclopentadienide (B1229720) is reacted with an excess of diethyl carbonate. The mixture is heated to liquefy and form a clear solution, which is then concentrated under vacuum.[4]

-

Formation of 1,1'-Bis(ethoxycarbonyl)ferrocene: The resulting sodium salt is reacted with solid ferrous chloride (FeCl₂) in acetonitrile. The reaction is heated, and after workup, the diester is obtained.[4]

-

Hydrolysis to this compound: The diester is dissolved in hot ethanol, and a hot aqueous solution of sodium hydroxide (B78521) is added. The mixture is heated, leading to the precipitation of an orange solid. After cooling, the mixture is acidified with hydrochloric acid to a pH of 1-2, precipitating the crude this compound. The product is then collected by filtration.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound CAS#: 1293-87-4 [chemicalbook.com]

- 6. This compound | C12H10FeO4 | CID 228209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,1′-二茂铁二羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Ferrocenecarboxylic acid - Wikipedia [en.wikipedia.org]

- 9. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Thermal Stability of 1,1'-Ferrocenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 1,1'-ferrocenedicarboxylic acid, a key organometallic compound with increasing applications in medicinal chemistry and materials science. Understanding the thermal properties of this molecule is crucial for its synthesis, purification, storage, and application in various thermally sensitive processes.

Introduction to this compound

This compound, with the chemical formula Fe(C₅H₄COOH)₂, is a derivative of ferrocene (B1249389), a remarkably stable "sandwich" compound where an iron atom is situated between two cyclopentadienyl (B1206354) rings. The addition of carboxylic acid functional groups to each ring modifies its physical and chemical properties, including its thermal stability. This compound serves as a versatile building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical agents. Its rigid structure and redox activity make it an attractive component in the design of advanced materials and drug delivery systems.

Thermal Stability of the Ferrocene Moiety

The parent compound, ferrocene, is renowned for its exceptional thermal stability. It can be heated to 400°C in the absence of oxygen without significant decomposition[1]. This high stability is attributed to the strong covalent bonds between the iron atom and the aromatic cyclopentadienyl rings, resulting in a stable 18-electron configuration for the iron center. The introduction of substituents onto the cyclopentadienyl rings can influence this stability.

Thermal Analysis of this compound

The thermal behavior of this compound is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

3.1. Thermogravimetric Analysis (TGA)

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies endothermic and exothermic transitions. A study on the thermodynamic properties of ferrocene dicarboxylic acid has been conducted, suggesting that detailed calorimetric data exists[2][3][4][5]. Generally, the DSC thermogram of a compound like this compound would be expected to show an endothermic peak corresponding to its melting point, followed by exothermic peaks associated with its decomposition. The literature reports a melting point of ≥300 °C for this compound.

3.3. Quantitative Data Summary

The following table summarizes the available and inferred thermal properties of this compound and related compounds.

| Compound | Onset of Decomposition (°C) | Major Decomposition Range (°C) | Residual Mass (%) | Melting Point (°C) | Notes |

| Ferrocene | > 400 | - | - | 172.5 - 174 | Highly stable parent compound. |

| This compound | ~320 (inferred from MOF) | 320 - 450 (inferred from MOF) | Not available for pure acid | ≥300 | Data for the pure acid is limited. Decomposition is expected to be complex. |

| Ferrocenecarboxylic Acid | ~210 (with decomposition) | - | - | 210 (decomposes) | The mono-acid derivative shows lower thermal stability. |

| CoFc-MOF | ~320 | 320 - 450 | ~30% at 600°C | Does not melt | Decomposition of the this compound linker within the MOF structure. |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data. Below are generalized methodologies for TGA and DSC analysis of organometallic compounds like this compound.

4.1. Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic (e.g., alumina) or platinum crucible.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature ranges of mass loss, and the percentage of residual mass. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

4.2. Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum or hermetically sealed pan. An empty pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample and reference are heated from a sub-ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to phase transitions (e.g., melting) and chemical reactions (e.g., decomposition), respectively. The peak onset temperature, peak maximum temperature, and the enthalpy change (area under the peak) are determined.

Decomposition Pathway

The thermal decomposition of this compound is expected to be a complex process. Based on studies of related ferrocene derivatives and metal carboxylates, a plausible decomposition pathway can be proposed. The electron-withdrawing nature of the carboxylic acid groups is likely to influence the stability of the cyclopentadienyl rings.

The decomposition is hypothesized to initiate with the decarboxylation of the acid groups, releasing carbon dioxide. This would be followed by the breakdown of the ferrocene sandwich structure at higher temperatures, ultimately leading to the formation of iron oxides (if oxygen is present) or a mixture of iron carbides and elemental iron under inert conditions, along with various organic fragments.

Experimental Workflow for Thermal Stability Assessment

A systematic workflow is essential for the comprehensive evaluation of the thermal stability of a compound like this compound.

Conclusion

This compound exhibits significant thermal stability, with decomposition initiating at temperatures above 300°C. This stability is a key attribute for its application in the development of robust materials and for its processing in drug formulation. However, it is less stable than the parent ferrocene molecule, with the carboxylic acid groups likely serving as the initial sites for thermal degradation. For applications where the compound will be subjected to elevated temperatures, it is imperative to consider its decomposition profile to ensure the integrity and desired performance of the final product. Further research to obtain precise TGA and DSC data for the pure compound is warranted to provide a more complete understanding of its thermal behavior.

References

The Dawn of a New Era in Organometallic Chemistry: A Technical Guide to the Discovery and History of Ferrocene Derivatives

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The serendipitous discovery of ferrocene (B1249389) in 1951 marked a pivotal moment in the history of chemistry, heralding the dawn of modern organometallic chemistry.[1][2] This remarkably stable, orange-colored crystalline solid, with a central iron atom "sandwiched" between two cyclopentadienyl (B1206354) rings, defied the conventional understanding of chemical bonding and opened up a vast new field of research.[1][3] The subsequent exploration of ferrocene's unique aromatic character paved the way for the synthesis of a myriad of derivatives, many of which have found significant applications in catalysis, materials science, and, most notably, in the realm of medicinal chemistry and drug development.[4][5] This technical guide provides an in-depth exploration of the discovery and historical development of ferrocene and its derivatives, with a focus on their synthesis, properties, and applications in drug discovery.

The Accidental Discovery and Structural Elucidation of a "Sandwich" Compound

The story of ferrocene's discovery is a tale of scientific curiosity and serendipity. In 1951, two independent research groups stumbled upon this novel organo-iron compound. T. J. Kealy and P. L. Pauson at Duquesne University were attempting to synthesize fulvalene (B1251668) by reacting ferric chloride with cyclopentadienyl magnesium bromide.[2][3] Simultaneously, S. A. Miller, J. A. Tebboth, and J. F. Tremaine at the British Oxygen Company were investigating the reaction of cyclopentadiene (B3395910) with nitrogen on an iron-based catalyst.[6] Both groups unexpectedly isolated a remarkably stable, orange crystalline substance with the formula C₁₀H₁₀Fe.

Initially, a structure with a simple iron-carbon sigma bond was proposed.[3] However, this could not account for the compound's exceptional stability and its aromatic-like reactivity. The true nature of ferrocene's structure was unveiled in 1952 by Geoffrey Wilkinson and Robert B. Woodward, and independently by Ernst Otto Fischer.[2][7] They proposed the now-famous "sandwich" structure, where the iron(II) ion is coordinated to the pi-electron systems of two parallel cyclopentadienyl anions.[2] This revolutionary concept of "sandwich compounds" explained the molecule's 18-electron configuration, diamagnetism, and its ability to undergo electrophilic substitution reactions akin to benzene.[1] This groundbreaking work earned Wilkinson and Fischer the Nobel Prize in Chemistry in 1973.[1]

dot

Caption: A timeline illustrating the key events in the discovery and structural elucidation of ferrocene.

The Aromaticity of Ferrocene and the Dawn of its Derivatives

A pivotal breakthrough in understanding ferrocene's chemistry was the recognition of its aromatic character. Woodward and his team demonstrated that ferrocene undergoes Friedel-Crafts acylation, a hallmark reaction of aromatic compounds, to produce acetylferrocene (B1663952).[6] This discovery opened the floodgates for the synthesis of a vast array of ferrocene derivatives through electrophilic substitution and other functionalization reactions on the cyclopentadienyl rings. This has allowed for the fine-tuning of ferrocene's electronic, steric, and physicochemical properties for various applications.

Quantitative Data on Ferrocene Derivatives

The ability to modify the ferrocene scaffold has led to a plethora of derivatives with tailored properties. The following tables summarize key quantitative data for selected ferrocene derivatives, highlighting their redox potentials and biological activities.

Table 1: Redox Potentials of Selected Ferrocene Derivatives

| Compound | Substituent | E₁/₂ (V vs. Ag/AgCl) | Reference |

| Ferrocene | -H | +0.403 | [8] |

| Methylferrocene | -CH₃ | - | - |

| Decamethylferrocene | -10 x CH₃ | -0.096 | [8] |

| Acetylferrocene | -COCH₃ | +0.322 | |

| Benzoylferrocene | -COC₆H₅ | +0.375 | |

| Ferrocene Carboxylic Acid | -COOH | Greater than Ferrocene | [9] |

| Methyl Ferrocenoate | -COOCH₃ | Greater than Ferrocene | [9] |

Note: Redox potentials can vary depending on the solvent, electrolyte, and reference electrode used.

Table 2: In Vitro Anticancer Activity (IC₅₀ Values) of Selected Ferrocene Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ferrocenyl-indole derivative 50 | A549 (Human Lung Carcinoma) | 5 | [10] |

| Ferrocenyl-indole derivative 51 | A549 (Human Lung Carcinoma) | 7 | [10] |

| Ferrocenyl-indole derivative 52 | A549 (Human Lung Carcinoma) | 10 | [10] |

| 1,2,4-Trioxane-ferrocene hybrid 23 | CCRF-CEM (Leukemia) | 0.25 | [10] |

| 1,2,4-Trioxane-ferrocene hybrid 23 | CEM/ADR5000 (Leukemia) | 0.57 | [10] |

| Isatin-ferrocene derivative 32f | 3D7 (Chloroquine-resistant P. falciparum) | 3.76 | [10] |

| Isatin-ferrocene derivative 32f | W2 (Chloroquine-resistant P. falciparum) | 4.58 | [10] |

| N-[meta-(ferrocenyl)benzoyl] dipeptide ethyl ester 2 | H1299 (Human Lung Carcinoma) | 26 | [11] |

| Ferrocifen | MCF-7 (Hormone-dependent breast cancer) | 0.7 | [12] |

| Ferrocifen | MDA-MB-231 (Triple-negative breast cancer) | 0.6 | [12] |

| [13]Ferrocenophan-1-ylidene SAHA derivative 25 | MDA-MB-231 (Triple-negative breast cancer) | 0.84-2.72 | [12] |

| [13]Ferrocenophan-1-ylidene SAHA derivative 26 | MDA-MB-231 (Triple-negative breast cancer) | 0.84-2.72 | [12] |

| [13]Ferrocenophan-1-ylidene SAHA derivative 27 | MDA-MB-231 (Triple-negative breast cancer) | 0.84-2.72 | [12] |

Key Experimental Protocols

The synthesis of ferrocene and its derivatives involves well-established organometallic chemistry techniques. Below are detailed methodologies for the preparation of ferrocene and a key derivative, acetylferrocene.

Synthesis of Ferrocene

This procedure is based on the reaction of cyclopentadienyl anion with iron(II) chloride.

Materials:

-

Potassium hydroxide (B78521) (KOH)

-

1,2-Dimethoxyethane (DME)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hydrochloric acid (HCl), 6 M

-

Crushed ice

-

Nitrogen gas supply

-

Three-necked round-bottom flask, dropping funnel, magnetic stirrer, condenser

-

Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene (b.p. 41-42 °C) by distillation. This should be done in a fume hood and the monomer should be kept cold and used immediately.

-

Formation of Cyclopentadienyl Anion: In a three-necked flask under a nitrogen atmosphere, add finely ground KOH to DME. While stirring vigorously, add the freshly distilled cyclopentadiene dropwise. The formation of the pinkish cyclopentadienyl anion should be observed.

-

Reaction with Iron(II) Chloride: Dissolve FeCl₂·4H₂O in DMSO and add this solution to the dropping funnel. Add the iron(II) chloride solution dropwise to the stirred suspension of the cyclopentadienyl anion over a period of 30-45 minutes.

-

Work-up and Isolation: After the addition is complete, continue stirring for another 15-30 minutes. Pour the reaction mixture into a beaker containing a mixture of crushed ice and 6 M HCl. Stir thoroughly to neutralize any unreacted KOH.

-

Purification: Collect the crude orange ferrocene precipitate by vacuum filtration and wash with water. The crude product can be purified by sublimation or recrystallization from hexane (B92381) to yield bright orange crystals.

dot

Caption: A workflow diagram for the synthesis of ferrocene.

Friedel-Crafts Acylation of Ferrocene: Synthesis of Acetylferrocene

This reaction demonstrates the aromatic character of ferrocene.

-

Ferrocene

-

Acetic anhydride

-

85% Phosphoric acid (H₃PO₄) or Aluminum chloride (AlCl₃)

-

Sodium bicarbonate (NaHCO₃) solution

-

Hexane

-

Diethyl ether

-

Round-bottom flask, condenser, magnetic stirrer

-

Reaction Setup: In a round-bottom flask, dissolve ferrocene in acetic anhydride.

-

Catalyst Addition: Carefully add 85% phosphoric acid (or anhydrous AlCl₃ if using a non-acidic solvent) to the reaction mixture while stirring.

-

Heating: Heat the mixture gently in a water bath for about 10-20 minutes.

-

Work-up: Pour the cooled reaction mixture onto crushed ice. Neutralize the solution by slowly adding sodium bicarbonate solution until the effervescence ceases.

-

Isolation and Purification: Collect the resulting brown precipitate by vacuum filtration and wash with water. The crude product, a mixture of unreacted ferrocene, acetylferrocene, and a small amount of diacetylferrocene, can be purified by column chromatography on alumina (B75360) or silica (B1680970) gel. Elute with hexane to obtain unreacted ferrocene (a yellow band), followed by a mixture of hexane and diethyl ether (e.g., 50:50) to elute acetylferrocene (an orange-red band).

Ferrocene Derivatives in Drug Development: A New Frontier

The unique physicochemical properties of ferrocene—its stability, low toxicity, and reversible redox behavior—have made it an attractive scaffold for the design of novel therapeutic agents.[4] The incorporation of a ferrocenyl moiety into known drug molecules or new chemical entities has led to the development of promising candidates with anticancer, antimalarial, and anti-HIV activities.[13][18]

Ferrocifens: A Novel Class of Anticancer Agents

One of the most well-studied classes of ferrocene-based drugs is the ferrocifens, which are ferrocenyl analogues of tamoxifen, a widely used drug for hormone-dependent breast cancer.[2] Ferrocifens exhibit a dual mechanism of action. At lower concentrations (≤ 10⁻⁷ M), they exert a cytostatic effect, similar to tamoxifen, by antagonizing the estrogen receptor.[4] However, at higher concentrations (> 10⁻⁷ M), they display a cytotoxic effect that is independent of the estrogen receptor status.[2][4] This cytotoxicity is believed to arise from the redox cycling of the ferrocene/ferrocenium couple, leading to the generation of reactive oxygen species (ROS) and the formation of a reactive quinone methide metabolite that can alkylate biomolecules, ultimately inducing cell death.[4][19]

dot

Caption: Proposed dual mechanism of action of ferrocifen in breast cancer cells.

Ferroquine (B607439): A Potent Antimalarial

Ferroquine is a ferrocenyl analogue of the antimalarial drug chloroquine. It has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The proposed mechanism of action of ferroquine involves the inhibition of hemozoin formation in the parasite's food vacuole, a critical process for its survival. The lipophilic ferrocenyl group is thought to enhance the accumulation of the drug in the parasite and may also contribute to the generation of oxidative stress.[20][21]

Conclusion

The discovery of ferrocene more than seven decades ago was a watershed moment in chemistry. From its accidental synthesis to the elucidation of its novel "sandwich" structure, ferrocene has continually fascinated and inspired chemists. The exploration of its aromaticity has led to a vast and diverse family of derivatives with tunable properties. In the field of drug development, ferrocene-based compounds have emerged as a promising class of therapeutic agents, with ferrocifens and ferroquine standing out as testaments to the potential of bioorganometallic chemistry. As our understanding of the biological roles of metals and the mechanisms of action of organometallic compounds deepens, the future of ferrocene derivatives in medicine and beyond looks exceptionally bright.

References

- 1. azom.com [azom.com]

- 2. A ferrocenyl derivative of hydroxytamoxifen elicits an estrogen receptor-independent mechanism of action in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ferrocifen Loaded Lipid Nanocapsules: A Promising Anticancer Medication against Multidrug Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. researchgate.net [researchgate.net]

- 7. magritek.com [magritek.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. posters.unh.edu [posters.unh.edu]

- 10. Ferrocene-Based Compounds with Antimalaria/Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ansa–Ferrocene Derivatives as Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. web.mit.edu [web.mit.edu]

- 15. studylib.net [studylib.net]

- 16. chemlab.truman.edu [chemlab.truman.edu]

- 17. chemlab.truman.edu [chemlab.truman.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,1'-Ferrocenedicarboxylic Acid: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Ferrocenedicarboxylic acid, with the molecular formula C12H10FeO4, is an organometallic compound that has garnered significant interest within the scientific community.[1] Its unique sandwich structure, comprising two carboxylated cyclopentadienyl (B1206354) rings bound to a central iron atom, imparts valuable redox properties and chemical functionality.[1][2] This guide provides a comprehensive overview of its physicochemical characteristics, detailed synthesis protocols, and its burgeoning applications, particularly in materials science and as a scaffold for the development of novel therapeutic agents.

Physicochemical Properties

This compound is typically an orange to brown crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C12H10FeO4 | [4] |

| Molecular Weight | 274.05 g/mol | [4] |

| Appearance | Yellow to orange or dark brown powder | [3] |

| Melting Point | ≥300 °C | |

| Solubility | Insoluble in water and many common organic solvents. Soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), methanol/water mixtures, and aqueous alkali. | [3][5] |

| CAS Number | 1293-87-4 | [6][7] |

Spectral Data

The structural features of this compound have been well-characterized by various spectroscopic techniques. Key spectral data are summarized in Table 2.

| Technique | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Reference(s) |

| ¹H NMR | DMSO-d6 | 4.45 (m, 2H), 4.69 (m, 2H), 12.29 (br s, 1H, COOH) | [5] |

| ¹³C NMR | DMSO-d6 | 71.4 (br s), 72.6, 73.4, 171.3 (br s, C=O) | [5] |

| Infrared (IR) | The IR spectrum shows characteristic bands for the unsubstituted cyclopentadienyl ring at approximately 9.02 µm and 9.98 µm, which are absent in the 1,1'-disubstituted derivative. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the large-scale preparation of this compound involves the hydrolysis of its diethyl ester.[5]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Preparation of Diethyl 1,1'-ferrocenedicarboxylate:

-

In a suitable reaction vessel under an inert atmosphere, react sodium cyclopentadienide with an excess of diethyl carbonate.

-

The resulting sodium (ethoxycarbonyl)cyclopentadienide is then reacted with iron(II) chloride in a solvent such as acetonitrile.

-

The reaction mixture is typically heated to drive the reaction to completion.

-

The product, diethyl 1,1'-ferrocenedicarboxylate, is isolated after an appropriate workup procedure, which may involve filtration and removal of solvent.[5]

-

-

Hydrolysis to this compound:

-

Dissolve the crude diethyl 1,1'-ferrocenedicarboxylate in hot ethanol.

-

Add a hot aqueous solution of sodium hydroxide.

-

Heat the reaction mixture (e.g., in a water bath at 70-75 °C) for approximately 2 hours. An orange solid, the sodium salt of the diacid, should precipitate.

-

After cooling, the precipitate is collected and then acidified (e.g., with hydrochloric acid) to yield the final product, this compound, as a bright orange solid.[5]

-

Application in Polymer Synthesis: Preparation of Resorcinol-Ferrocenedicarboxylic Acid Polymer

This compound can be converted to its diacid chloride, which is a versatile monomer for polymerization reactions.

Protocol:

-

Preparation of 1,1'-Ferrocenedicarbonyl Chloride:

-

Treat this compound with a chlorinating agent such as phosphorus pentachloride in a suitable solvent like benzene (B151609) under an inert atmosphere.

-

The reaction is typically stirred for several hours at room temperature.

-

The product, 1,1'-ferrocenedicarbonyl chloride, is isolated by evaporation of the solvent and recrystallization.

-

-

Interfacial Polymerization:

-

Prepare an aqueous solution of resorcinol (B1680541) and sodium hydroxide.

-

Prepare a solution of 1,1'-ferrocenedicarbonyl chloride in a non-polar organic solvent like benzene.

-

The two solutions are combined and vigorously stirred (e.g., in a blender) for a few minutes.

-

The resulting dark brown polymer is collected by filtration, washed, and dried.

-

Applications in Drug Development

Ferrocene (B1249389) and its derivatives have shown promise as anticancer agents. Their mechanism of action is often attributed to their ability to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis.[8][9] this compound serves as a key starting material for the synthesis of more complex ferrocene-containing drug candidates.

Synthesis of a Bis(illudinyl M) 1,1'-Ferrocenedicarboxylate Anticancer Agent

A notable example is the synthesis of a diester of this compound with illudin M, a cytotoxic fungal metabolite. This derivative has demonstrated significant antiproliferative activity against various cancer cell lines.[10]

Experimental Workflow for Anticancer Drug Synthesis and Testing

Caption: General workflow for the synthesis and in vitro testing of a ferrocene-based anticancer drug.

Protocol:

-

Esterification: The synthesis of the diester can be achieved by first converting this compound to its more reactive diacid chloride, as described previously. The diacid chloride is then reacted with illudin M in the presence of a base to facilitate the esterification.

-

In Vitro Cytotoxicity Assay (MTT/MTS Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the synthesized ferrocene compound.

-

After a set incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

-

Viable cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

The absorbance of the formazan is measured using a microplate reader, and the concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.[11]

-

Proposed Signaling Pathway in Cancer Cells

The anticancer activity of the bis(illudinyl M) 1,1'-ferrocenedicarboxylate has been shown to be dependent on the JNK and ERK signaling pathways.[10] Ferrocene derivatives, in general, are thought to induce apoptosis through the generation of ROS.[9] A proposed signaling pathway is depicted below.

Caption: Proposed signaling pathway for ferrocene derivative-induced apoptosis in cancer cells.

Conclusion

This compound is a versatile and valuable compound in chemical research and development. Its well-defined physicochemical properties and straightforward synthesis make it an accessible starting material for a wide range of applications. Its use as a building block for novel polymers and, more critically, for the development of targeted anticancer therapeutics, highlights its significant potential. Further research into the precise mechanisms of action of its derivatives will undoubtedly open up new avenues for the design of innovative materials and more effective cancer therapies.

References

- 1. api.fspublishers.org [api.fspublishers.org]

- 2. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1293-87-4 [m.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. strem.com [strem.com]

- 8. Oxidation-derived anticancer potential of sumanene–ferrocene conjugates - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03810F [pubs.rsc.org]

- 9. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cancer selective metallocenedicarboxylates of the fungal cytotoxin illudin M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway to Tailored Metallocenes: An In-depth Technical Guide to the Organometallic Chemistry of 1,1'-Disubstituted Ferrocenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocene (B1249389), with its unique sandwich structure and remarkable stability, has captivated chemists for decades. The ability to introduce substituents on its cyclopentadienyl (B1206354) (Cp) rings has unlocked a vast chemical space with applications spanning catalysis, materials science, and, notably, medicinal chemistry. Among the various substitution patterns, 1,1'-disubstituted ferrocenes stand out for their versatility. The presence of two independent functional groups allows for the fine-tuning of steric and electronic properties, making them highly valuable scaffolds for creating novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 1,1'-disubstituted ferrocenes, with a particular focus on methodologies relevant to drug development.

Core Synthetic Strategies

The synthesis of 1,1'-disubstituted ferrocenes primarily follows two main pathways: direct disubstitution of the ferrocene core and the chemical modification of pre-functionalized 1,1'-derivatives.[1]

Direct 1,1'-Disubstitution via Dilithiation

One of the most powerful and widely used methods for introducing a variety of functional groups is the direct deprotonation of both Cp rings.[1] This is typically achieved using a strong base, most commonly n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This process generates the highly reactive 1,1'-dilithioferrocene intermediate, which can then be quenched with a suitable electrophile to yield the desired symmetrically substituted product.[1]

Functional Group Interconversion

This strategy begins with a readily accessible 1,1'-disubstituted ferrocene, such as 1,1'-ferrocenedicarboxylic acid or 1,1'-diacetylferrocene, and employs well-established organic transformations to convert the initial functional groups into a diverse array of other substituents.[1] This approach is particularly advantageous for creating derivatives that are not directly accessible through the dilithiation-quenching sequence.[1]

Key 1,1'-Disubstituted Ferrocene Derivatives and Their Synthesis

This section details the experimental procedures for the synthesis of several pivotal 1,1'-disubstituted ferrocene precursors and derivatives.

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

A cornerstone ligand in cross-coupling reactions, dppf is synthesized via the direct dilithiation of ferrocene followed by reaction with chlorodiphenylphosphine (B86185).[1]

Experimental Protocol: Synthesis of dppf [1]

-

A solution of ferrocene in anhydrous diethyl ether or hexane (B92381) is treated with two equivalents of n-butyllithium in the presence of TMEDA at room temperature under an inert atmosphere.

-

The reaction mixture is stirred for several hours to ensure complete formation of 1,1'-dilithioferrocene.

-

The resulting solution is then cooled, and two equivalents of chlorodiphenylphosphine are added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by crystallization or column chromatography to afford dppf as a solid.

| Reagent/Solvent | Role |

| Ferrocene | Starting Material |

| n-Butyllithium (n-BuLi) | Lithiating Agent |

| TMEDA | Chelating Agent |

| Chlorodiphenylphosphine | Electrophile |

| Diethyl ether / Hexane | Solvent |

This compound (fc(COOH)₂)

This versatile intermediate serves as a gateway to a multitude of other 1,1'-disubstituted derivatives through functional group interconversions.[2] It can be efficiently prepared on a large scale.[2]

Experimental Protocol: Synthesis of fc(COOH)₂ from 1,1'-Bis(ethoxycarbonyl)ferrocene [2]

-

1,1'-Bis(ethoxycarbonyl)ferrocene is dissolved in hot ethanol.

-

A hot aqueous solution of sodium hydroxide (B78521) is added to the ethanolic solution.

-

The reaction mixture is heated at 70-75 °C for 2 hours, during which an orange solid precipitates.

-

After cooling, the mixture is acidified, leading to the precipitation of this compound.

-

The solid product is collected by filtration, washed with water, and dried.

| Starting Material | Reagent | Product | Yield |

| 1,1'-Bis(ethoxycarbonyl)ferrocene | NaOH, H₂O/EtOH | This compound | 69-77%[2] |

1,1'-Bis(hydroxymethyl)ferrocene (fc(CH₂OH)₂)

This diol is a useful building block for various applications, including the synthesis of polyesters and as a ligand scaffold.[1][2]

Experimental Protocol: Synthesis of fc(CH₂OH)₂ [2]

-

A suspension of lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (B95107) (THF) is prepared under an inert atmosphere and cooled in an ice bath.

-

A solution of 1,1'-bis(ethoxycarbonyl)ferrocene in THF is added dropwise to the stirred suspension of the reducing agent.

-

The reaction mixture is stirred for a specified period, and the excess LiAlH₄ is carefully quenched.

-

Work-up involves the addition of water and a sodium hydroxide solution, followed by filtration.

-

The organic layer is separated, and the solvent is removed to yield the crude product, which can be further purified.

| Starting Material | Reagent | Product |

| 1,1'-Bis(ethoxycarbonyl)ferrocene | LiAlH₄, THF | 1,1'-Bis(hydroxymethyl)ferrocene |

1,1'-Bis(chlorocarbonyl)ferrocene (fc(COCl)₂)

This highly reactive acyl chloride is a key intermediate for the synthesis of amides, esters, and other carbonyl derivatives.[1][2]

Experimental Protocol: Synthesis of fc(COCl)₂ [2]

-

A suspension of finely powdered this compound in chloroform (B151607) is treated with a catalytic amount of pyridine.

-

Oxalyl chloride is added to the suspension.

-

The reaction mixture is heated at 60 °C until complete dissolution is observed (approximately 2 hours), accompanied by vigorous gas evolution.

-

The resulting deep red solution is concentrated under reduced pressure to yield the product.

| Starting Material | Reagents | Product |

| This compound | Oxalyl chloride, Pyridine, CHCl₃ | 1,1'-Bis(chlorocarbonyl)ferrocene |

Unsymmetrical 1,1'-Disubstituted Ferrocenes

While symmetrical 1,1'-disubstitution is common, the synthesis of unsymmetrical derivatives presents a greater challenge but offers access to compounds with tailored properties.[3] Methodologies for their preparation often involve the selective introduction of a second substituent into a monosubstituted ferrocene or the selective transformation of one of two identical substituents on a symmetrically disubstituted ferrocene.[3] A notable approach involves the use of tandem click reaction/Staudinger-aza-Wittig processes.[3]

Applications in Drug Development

The unique physicochemical properties of the ferrocene scaffold, including its stability in biological media, low toxicity profile, and reversible one-electron oxidation, make it an attractive platform for the development of novel therapeutic agents.[1] 1,1'-Disubstituted ferrocene derivatives have been investigated for a range of biological activities.

Anticancer Agents

Many ferrocenyl compounds have demonstrated significant in vitro and in vivo efficacy against various cancer cell lines.[1] The ability to introduce two distinct functionalities at the 1 and 1' positions allows for the creation of bifunctional molecules that can interact with multiple biological targets or combine cytotoxic and targeting moieties. For instance, ferrocene-containing analogues of tamoxifen, known as ferrocifens, have shown promise as anticancer agents.[4] Furthermore, 1,1'-disubstituted ferrocenes have been explored as potential chemotherapeutic drugs, with some derivatives showing activity against breast cancer cell lines like MCF-7.[5]

Antimalarial Agents

The development of ferroquine (B607439), a ferrocenyl analogue of chloroquine, highlighted the potential of ferrocene-containing compounds in combating malaria. While ferroquine is a monosubstituted ferrocene, the principles of incorporating the ferrocene moiety to overcome drug resistance can be extended to 1,1'-disubstituted derivatives, potentially leading to new generations of antimalarial drugs.

Conclusion

The organometallic chemistry of 1,1'-disubstituted ferrocenes offers a rich and versatile platform for the design and synthesis of novel molecules with tailored properties. The synthetic methodologies, from direct dilithiation to functional group interconversions, provide robust routes to a wide array of derivatives. For researchers in drug development, the ability to fine-tune the steric and electronic characteristics of these compounds by modifying the substituents at the 1 and 1' positions opens up exciting avenues for creating next-generation therapeutics to address pressing medical needs. The continued exploration of this fascinating class of organometallic compounds is poised to yield further innovations in both fundamental chemistry and applied medicinal science.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of bis[4-(1H-pyrrol-1-yl)phenyl] ferrocene-1,1′-dicarboxylate: a potential chemotherapeutic drug - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of Ferrocene-Based Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocene (B1249389), with its unique "sandwich" structure of an iron atom situated between two cyclopentadienyl (B1206354) rings, has emerged as a privileged scaffold in the design of novel ligands for catalysis and medicinal chemistry.[1][2] The remarkable stability, low toxicity, and reversible redox properties of the ferrocene moiety, coupled with the ease of functionalizing its cyclopentadienyl rings, have led to a surge in the development of ferrocene-based compounds with diverse applications.[3][4] These compounds have shown significant promise as highly efficient catalysts in asymmetric synthesis and as potent therapeutic agents against cancer and microbial infections.[1][3][5] This technical guide provides a preliminary investigation into the synthesis, characterization, and application of ferrocene-based ligands, with a focus on their roles in catalysis and drug development.

Synthesis of Ferrocene-Based Ligands

The synthetic versatility of ferrocene allows for the introduction of a wide array of functional groups, leading to a diverse library of ligands with tailored electronic and steric properties. The most common synthetic strategies involve electrophilic substitution reactions, lithiation followed by reaction with an electrophile, and transition metal-catalyzed cross-coupling reactions.

General Experimental Protocols

1. Synthesis of Ferrocenylphosphines via Lithiation:

This method is widely used for the synthesis of chiral phosphine (B1218219) ligands, which are crucial in asymmetric catalysis.[6]

-

Step 1: Monolithiation of Ferrocene: To a solution of ferrocene in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of n-butyllithium in hexanes is added dropwise at 0°C. The reaction mixture is stirred at room temperature for several hours to ensure complete monolithiation.

-

Step 2: Phosphination: The resulting solution of lithiated ferrocene is cooled to -78°C, and a solution of the desired chlorophosphine (e.g., chlorodiphenylphosphine) in an anhydrous ether solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Step 3: Work-up and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

2. Synthesis of Ferrocene-Based Schiff Bases:

Schiff base condensation is a straightforward and efficient method for preparing a wide range of ferrocene-based ligands with applications in catalysis and medicinal chemistry.[1][7][8]

-

Step 1: Dissolution of Reactants: Ferrocenecarboxaldehyde and the desired primary amine are dissolved in a suitable solvent, typically ethanol (B145695) or methanol.

-

Step 2: Condensation Reaction: A catalytic amount of a weak acid, such as acetic acid, is added to the solution. The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7][8]

-

Step 3: Isolation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate (the Schiff base ligand) is collected by filtration. The solid product is washed with a cold solvent (e.g., ethanol) and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.[7]

Characterization of Ferrocene-Based Ligands

The synthesized ligands are typically characterized by a combination of spectroscopic and electrochemical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the organic framework of the ligand. ³¹P NMR is particularly important for characterizing phosphine-containing ligands.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the imine (C=N) stretch in Schiff bases.

-

Cyclic Voltammetry (CV): A powerful technique to study the redox properties of ferrocene-based compounds. It provides the formal reduction potential (E°') of the Fe(II)/Fe(III) couple, which is sensitive to the electronic nature of the substituents on the cyclopentadienyl rings.[9][10][11][12][13]

Applications in Asymmetric Catalysis

Chiral ferrocene-based ligands, particularly those containing phosphine donors, have proven to be highly effective in a variety of transition metal-catalyzed asymmetric reactions, most notably in asymmetric hydrogenation.[14][15][16][17][18] The unique stereochemical environment created by the ferrocene scaffold allows for high levels of enantioselectivity.

Quantitative Data: Asymmetric Hydrogenation of Prochiral Ketones

| Ligand Type | Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ferrocenylphosphine | [Rh(COD)L]BF₄ | Methyl (Z)-α-acetamidocinnamate | >99 | >99 | [14] |

| Ferrocenyl Diphosphine | [Rh(L)COD]BF₄ | Dimethyl itaconate | >99 | 99 | [14] |

| Josiphos-type Ligand | [Rh(COD)L]BF₄ | Methyl 2-acetamidoacrylate | 100 | 99 | [14] |

| FERRIPHOS | [Rh(COD)L]BF₄ | Enol acetate | - | 94.9 | [14] |

L represents the chiral ferrocene-based ligand. COD = 1,5-cyclooctadiene.

Experimental Workflow for Catalyst Screening in Asymmetric Hydrogenation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. azom.com [azom.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An efficient, scalable synthesis of ferrocenylphosphine and dichloroferrocenylphosphine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scielo.org.mx [scielo.org.mx]

- 8. Synthesis of Ferrocene Based Schiff Bases Possessing Different Metal Ion Sensing Aptitude and Partaking Antimicrobial Activity [scielo.org.mx]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. sfu.ca [sfu.ca]

- 11. utep.edu [utep.edu]

- 12. researchgate.net [researchgate.net]

- 13. Video: Structure Determination of Ferrocene-an Organometallic Complex [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. ethz.ch [ethz.ch]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. asynt.com [asynt.com]

redox properties of 1,1'-Ferrocenedicarboxylic acid

An In-depth Technical Guide on the Redox Properties of 1,1'-Ferrocenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula Fe(C₅H₄CO₂H)₂, is an organoiron compound featuring a central iron atom "sandwiched" between two cyclopentadienyl (B1206354) rings, each substituted with a carboxylic acid group.[1] This structure imparts a unique combination of stability, aromatic character, and, most importantly, reversible redox activity.[2] The ferrocene (B1249389) core can undergo a stable one-electron oxidation, a property that is finely tuned by the presence of the electron-withdrawing carboxylic acid substituents.[3] These characteristics make this compound and its derivatives highly valuable as building blocks in the development of redox-active polymers, sensors, advanced battery materials, and as electroactive labels or mediators in biomedical applications and drug delivery systems.[4][5] This guide provides a comprehensive overview of its core redox properties, supported by quantitative data and detailed experimental methodologies.

Core Redox Behavior

The fundamental electrochemical characteristic of this compound is the reversible, one-electron oxidation of the central iron atom from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[6] This process converts the neutral orange/yellow ferrocene derivative into its corresponding blue ferrocenium (B1229745) cation.

The presence of two carboxylic acid groups, which are electron-withdrawing in nature, significantly influences this redox process. By drawing electron density away from the cyclopentadienyl rings and, consequently, from the iron center, these substituents make the iron atom more electron-poor. This increased positive charge density on the iron center makes it more difficult to remove an electron (i.e., to oxidize). As a result, the oxidation of this compound occurs at a more positive (anodic) potential compared to unsubstituted ferrocene.[3][7] This predictable tuning of redox potential via functionalization is a key feature of ferrocene chemistry.

Quantitative Redox Data

The electrochemical properties of this compound and related ferrocene compounds are typically characterized using techniques like cyclic voltammetry. The following table summarizes key quantitative data, providing a comparative view of their redox potentials.

| Compound | Epa (V) | Epc (V) | E½ (V) | ΔEp (V) | Reference Electrode | Solvent/Electrolyte | Notes |

| 1,1'-Ferrocenedicarboxylate | 0.75 | 0.64 | 0.695 | 0.11 | Ag | Not Specified | Data from Al-MIL-53-FcDC MOF.[8] |